7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene
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Overview
Description
7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: is a complex organic compound with a molecular formula of C13H16N2O and a molecular weight of 216.284 . This compound belongs to the class of tricyclic compounds and features a methoxy group, a methyl group, and a diazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: : The core tricyclic structure can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: : Methoxy and methyl groups are introduced through specific substitution reactions.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can be employed to replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand or inhibitor in biological studies.
Industry: : It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene: can be compared with other similar tricyclic compounds, such as:
13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0^2,7]trideca-2,4,6-trienes: : These compounds exhibit high anti-inflammatory activity and are promising nonsteroidal anti-inflammatory drugs.
5-[bis(fluoranyl)methoxy]-2-[(4-chlorophenyl)methyl]-10-(3-methoxypropyl)-3,10-diazatricyclo[6.4.1.0^4,13]trideca-1,4(13),5,7-tetraen-9-one:
The uniqueness of This compound
Properties
IUPAC Name |
7-methoxy-2-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-9-5-6-14-7-10-12(16-2)4-3-11(15-8)13(9)10/h3-4,14-15H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBDIKXFCCHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC3=C(C=CC(=C23)N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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